3'-Mercaptoacetaminophen-d6 Disulfide

Descripción general

Descripción

3’-Mercaptoacetaminophen-d6 Disulfide is a deuterated derivative of 3’-Mercaptoacetaminophen, labeled with six deuterium atoms at different positions. This compound is widely used in various research, diagnostic, and therapeutic applications. It is a metabolite of Acetaminophen and is often used as a chemical reference for identification, qualitative, and quantitative analysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Mercaptoacetaminophen-d6 Disulfide involves the deuteration of 3’-MercaptoacetaminophenThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods: Industrial production of 3’-Mercaptoacetaminophen-d6 Disulfide follows similar synthetic routes but on a larger scale. The process involves strict process parameter control to ensure product quality and consistency. The compound is produced in flexible batch sizes to meet the varying needs of global customers.

Análisis De Reacciones Químicas

Types of Reactions: 3’-Mercaptoacetaminophen-d6 Disulfide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and properties under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions of 3’-Mercaptoacetaminophen-d6 Disulfide include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the type of reaction being performed. For example, oxidation reactions may require the presence of an oxidizing agent such as hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride.

Major Products Formed: The major products formed from the reactions of 3’-Mercaptoacetaminophen-d6 Disulfide depend on the specific reaction conditions. For instance, oxidation reactions may yield disulfide derivatives, while reduction reactions may produce thiol-containing compounds.

Aplicaciones Científicas De Investigación

3’-Mercaptoacetaminophen-d6 Disulfide has a wide range of scientific research applications. In chemistry, it is used as a chemical reference for identification and analysis. In biology, it is employed in metabolic research to study metabolic pathways in vivo. In medicine, it is used for imaging, diagnosis, and newborn screening. Additionally, the compound is utilized in environmental research to study the impact of various substances on the environment .

Mecanismo De Acción

The mechanism of action of 3’-Mercaptoacetaminophen-d6 Disulfide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by participating in various biochemical reactions, such as oxidation and reduction, which influence cellular processes. The deuterium atoms in the compound may also affect its reactivity and interaction with other molecules.

Comparación Con Compuestos Similares

Similar Compounds:

- 3’-Mercaptoacetaminophen

- N-(4-Hydroxy-3-mercaptophenyl)acetamide

- N,N’-[Disulfanediylbis(4-hydroxy-3,1-phenylene)]di(d3)acetamide

Uniqueness: 3’-Mercaptoacetaminophen-d6 Disulfide is unique due to the presence of six deuterium atoms, which distinguish it from its non-deuterated counterparts. The deuterium labeling provides valuable insights into the compound’s behavior and properties, making it a valuable tool in various research applications .

Actividad Biológica

3'-Mercaptoacetaminophen-d6 disulfide is a derivative of acetaminophen, characterized by the presence of a mercapto group and a disulfide linkage. Its molecular formula is . This compound has garnered attention in pharmacological research due to its potential biological activities, including antioxidant properties and interactions with various biological targets.

Structure

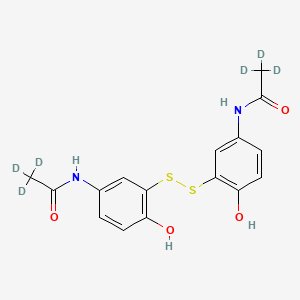

The structural formula of this compound can be represented as follows:

- Molecular Formula :

- IUPAC Name : this compound

- CAS Number : 1330165-42-8

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 368.43 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO, ethanol |

The biological activity of this compound is primarily attributed to its ability to modulate redox states within cells. The disulfide bond can undergo reduction to release thiol groups, which can interact with reactive oxygen species (ROS), thereby exerting antioxidant effects . This mechanism is crucial in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antioxidant Activity

Research has demonstrated that compounds containing thiol groups exhibit significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to cellular protection against oxidative damage .

Anti-inflammatory Effects

In addition to antioxidant properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in certain cell lines . This property could make it a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

- Case Study on Antioxidant Activity : A study conducted on the effects of various thiol-containing compounds, including this compound, revealed that it significantly reduced lipid peroxidation levels in cultured neuronal cells exposed to oxidative stress. The results indicated a protective effect against cell death, highlighting its potential as a neuroprotective agent.

- Inflammation Modulation Study : Another research project investigated the impact of this compound on macrophage activation. The findings showed that treatment with this compound resulted in decreased expression of inflammatory markers, suggesting its role in modulating immune responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| Acetaminophen | No thiol or disulfide | Analgesic and antipyretic |

| Mercaptoacetaminophen | Contains thiol group | Antioxidant and potential anti-inflammatory |

| 3'-Mercaptoacetaminophen-d6 | Contains deuterated acetyl group | Enhanced stability and bioavailability |

Propiedades

IUPAC Name |

2,2,2-trideuterio-N-[4-hydroxy-3-[[2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]phenyl]disulfanyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S2/c1-9(19)17-11-3-5-13(21)15(7-11)23-24-16-8-12(18-10(2)20)4-6-14(16)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYJNUFUOUFMRJ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)NC(=O)C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857973 | |

| Record name | N,N'-[Disulfanediylbis(4-hydroxy-3,1-phenylene)]di(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330165-42-8 | |

| Record name | N,N'-[Disulfanediylbis(4-hydroxy-3,1-phenylene)]di(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.